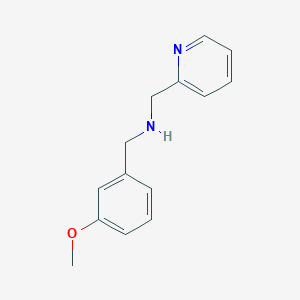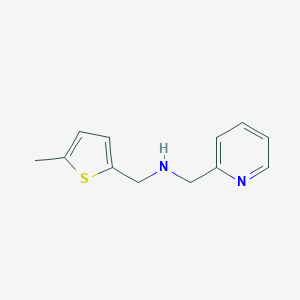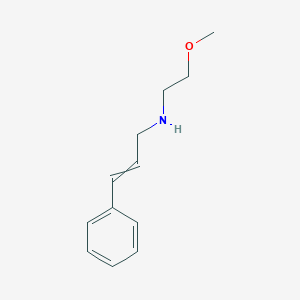![molecular formula C12H17N5O3 B499313 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine CAS No. 876897-98-2](/img/structure/B499313.png)
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Alkylation: The tetrazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Benzylation: The final step involves the benzylation of the tetrazole derivative with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring or the benzyl group.
Reduction: Reduced forms of the tetrazole ring or the benzyl group.
Substitution: Substituted derivatives at the benzyl position.
Applications De Recherche Scientifique
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-N-(2,4,5-trimethoxyphenyl)-1H-tetrazol-5-amine
- 1-methyl-N-(2,4-dimethoxybenzyl)-1H-tetrazol-5-amine
- 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine
Uniqueness
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine is unique due to the presence of the 2,4,5-trimethoxybenzyl group, which imparts specific steric and electronic properties
Propriétés
Numéro CAS |
876897-98-2 |
|---|---|
Formule moléculaire |
C12H17N5O3 |
Poids moléculaire |
279.3g/mol |
Nom IUPAC |
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O3/c1-17-12(14-15-16-17)13-7-8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,7H2,1-4H3,(H,13,14,16) |
Clé InChI |
ACLYFQMNTMHFHL-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
Solubilité |
35.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B499230.png)
![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclopropylamine](/img/structure/B499233.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1-phenylethanol](/img/structure/B499239.png)
![1-({2-[(2-Methylbenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499241.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499243.png)

![4-(2-{[4-(Diethylamino)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B499247.png)
![2-[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499251.png)
![2-[2-Chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499252.png)
![2-{[2-({[2-(Benzyloxy)-1-naphthyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499253.png)
